10-Hydroxydecyl butyrate

Vue d'ensemble

Description

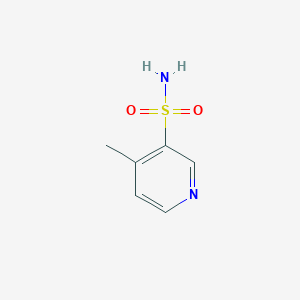

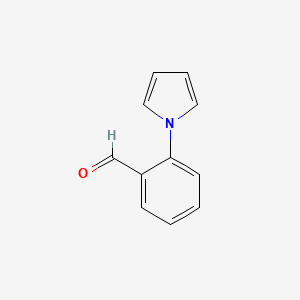

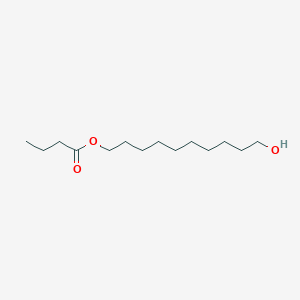

10-Hydroxydecyl butyrate, also known as ETH 264, is a chemical compound with the empirical formula C14H28O3 . It has a molecular weight of 244.37 . It is used as a plasticizer suitable for polymer membrane matrices .

Molecular Structure Analysis

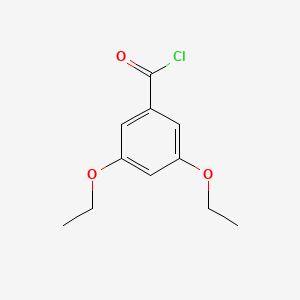

The molecular structure of 10-Hydroxydecyl butyrate includes a total of 44 bonds. There are 16 non-H bonds, 1 multiple bond, 13 rotatable bonds, 1 double bond, 1 ester (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Physical And Chemical Properties Analysis

10-Hydroxydecyl butyrate has a refractive index of n20/D 1.448 and a density of 0.932 g/mL at 20 °C .Applications De Recherche Scientifique

Epigenetic Implications in Depression

10-Hydroxydecyl butyrate, as an analogue of butyrate, may have implications in epigenetic modulation, particularly in depression. Research demonstrates that sodium butyrate shows antidepressant-like effects, possibly through epigenetic mechanisms like DNA methylation changes. This involves upregulation of enzymes like TET1, leading to increased hydroxymethylation in genes associated with neurogenesis and synaptic plasticity, such as Bdnf (Wei et al., 2015).

Role in Arthritis and Immune Regulation

Butyrate, a short-chain fatty acid similar to 10-Hydroxydecyl butyrate, is shown to have effects on immune regulation. It reduces the severity of arthritis by modulating the function of regulatory B cells and influencing the production of certain metabolites that activate specific transcriptional markers, thereby controlling molecular programs supporting B cell function (Rosser et al., 2020).

Impact on Cell Cycle and Hormone Production

Sodium butyrate has been shown to alter the cell cycle and induce hormone production in certain cell types. In HeLa cells, it leads to increased production of hormones like hCG and FSH, and impacts cell cycle events, particularly the G1-S phase boundary (Fallon & Cox, 1979).

Effects in Inflammatory Diseases

Butyrate demonstrates potential as a therapeutic agent in inflammatory diseases, including colitis. It suppresses pro-inflammatory cytokines and promotes anti-inflammatory cytokines, independent of IL-10, by inhibiting NF-κB signaling and reversing histone acetylation (Lee et al., 2017).

Applications in Material Science

In material science, butyrate derivatives like polyhydroxy butyrate (PHB) are used in nanocomposite films for packaging. The addition of organo-modified clay to PHB reduces water vapor permeability, enhancing the mechanical properties of these polymers, which is crucial for packaging applications (Akın & Tihminlioglu, 2018).

Neuropharmacological Aspects

Butyrate also has neuropharmacological implications. It influences brain function and behavior, possibly through its role as a microbial metabolite affecting the microbiota-gut-brain axis. It has been explored for its therapeutic potential in neurological disorders due to its HDAC inhibitory properties and its impact on gene expression in host cells (Stilling et al., 2016).

Propriétés

IUPAC Name |

10-hydroxydecyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O3/c1-2-11-14(16)17-13-10-8-6-4-3-5-7-9-12-15/h15H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKIBZIXNDVWPDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399912 | |

| Record name | 10-Hydroxydecyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Hydroxydecyl butyrate | |

CAS RN |

80054-63-3 | |

| Record name | 10-Hydroxydecyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Urea, N,N'-bis[4-(1-methylethyl)phenyl]-](/img/structure/B1598207.png)

![7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1598212.png)